molecular formula C13H19N3O3 B6782685 1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione

1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione

Cat. No.: B6782685
M. Wt: 265.31 g/mol
InChI Key: SXTRVPVPQQEIED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Dimethyl-5-(7-oxa-4-azaspiro[25]octan-4-ylmethyl)pyrimidine-2,4-dione is a complex organic compound featuring a pyrimidine ring fused with a spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione typically involves multi-step organic reactions. One common approach includes the annulation of cyclopentane and four-membered rings using readily available starting materials. Conventional chemical transformations and minimal chromatographic purifications are employed to afford the title compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized using continuous-flow microreaction systems. These systems allow for precise control of reaction conditions, such as temperature and reaction time, leading to higher yields and improved safety compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible due to the presence of reactive sites on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione stands out due to its specific spirocyclic structure, which imparts unique chemical and biological properties. This structural feature allows for diverse applications and makes it a valuable compound in various research fields .

Properties

IUPAC Name

1,3-dimethyl-5-(7-oxa-4-azaspiro[2.5]octan-4-ylmethyl)pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O3/c1-14-7-10(11(17)15(2)12(14)18)8-16-5-6-19-9-13(16)3-4-13/h7H,3-6,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXTRVPVPQQEIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=O)N(C1=O)C)CN2CCOCC23CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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